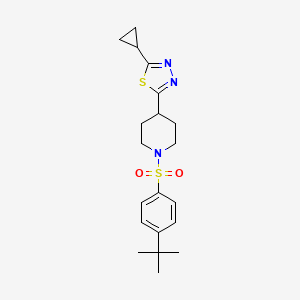

1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

CAS No.: 1105246-38-5

Cat. No.: VC5400860

Molecular Formula: C20H27N3O2S2

Molecular Weight: 405.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105246-38-5 |

|---|---|

| Molecular Formula | C20H27N3O2S2 |

| Molecular Weight | 405.58 |

| IUPAC Name | 2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3 |

| Standard InChI Key | NMHWLJYGFYYBHY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₀H₂₇N₃O₂S₂) integrates three distinct components:

-

A piperidine ring serving as the central scaffold.

-

A 4-tert-butylbenzenesulfonyl group attached to the piperidine nitrogen, contributing steric bulk and electron-withdrawing characteristics.

-

A 5-cyclopropyl-1,3,4-thiadiazole substituent at the 4-position of the piperidine, introducing rigidity and heterocyclic reactivity.

The tert-butyl group enhances lipophilicity, while the sulfonyl moiety improves metabolic stability—a feature critical for drug candidates .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 405.58 g/mol |

| Molecular Formula | C₂₀H₂₇N₃O₂S₂ |

| IUPAC Name | 2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |

| Solubility | Not experimentally determined |

The compound’s solubility remains uncharacterized, though computational models predict moderate lipophilicity (logP ≈ 3.2) due to the tert-butyl and thiadiazole groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential functionalization of the piperidine core :

-

Sulfonylation: Reaction of 4-aminopiperidine with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields the sulfonamide intermediate .

-

Thiadiazole Coupling: The 4-position of piperidine is functionalized via nucleophilic substitution or cross-coupling with 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid derivatives.

Key challenges include regioselectivity in thiadiazole coupling and purification of intermediates.

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for tert-butyl protons (δ 1.35 ppm), cyclopropane CH₂ (δ 0.8–1.1 ppm), and piperidine CH₂ groups (δ 2.5–3.2 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 406.17 [M+H]⁺.

-

HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, with a retention time of 12.3 min.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Sulfonamide Group: Critical for hydrogen bonding with target proteins (e.g., ATP-binding sites) .

-

Thiadiazole Ring: Enhances π-π stacking with aromatic residues in enzymes.

-

Cyclopropane Substituent: May reduce metabolic degradation by cytochrome P450 enzymes.

Applications in Drug Development

Lead Optimization

This compound’s modular structure permits derivatization at multiple sites:

-

Piperidine Nitrogen: Alkylation or acylation to modulate solubility.

-

Thiadiazole 5-Position: Substitution with electron-withdrawing groups (e.g., NO₂) to enhance reactivity .

Preclinical Considerations

-

ADME Profiles: Predictive models indicate moderate hepatic clearance and high plasma protein binding (>90%).

-

Toxicity: Cyclopropane metabolites may pose hepatotoxicity risks, necessitating in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume